molecular formula C14H22NO+ B2714945 (2-Cyclohexylaminomethyl-phenyl)-methanol CAS No. 436099-68-2

(2-Cyclohexylaminomethyl-phenyl)-methanol

Cat. No.: B2714945
CAS No.: 436099-68-2
M. Wt: 220.33 g/mol
InChI Key: GECMHKWBEHHGMQ-UHFFFAOYSA-O
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Description

(2-Cyclohexylaminomethyl-phenyl)-methanol is a phenylmethanol derivative characterized by a cyclohexylaminomethyl group attached to the ortho position of the benzene ring, with a hydroxymethyl (-CH₂OH) substituent. This compound is often utilized as a pharmaceutical intermediate, particularly in its hydrochloride salt form, as noted in commercial listings . Its structure combines aromatic, aliphatic, and amine functionalities, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylaminomethyl-phenyl)-methanol typically involves the reaction of cyclohexylamine with benzaldehyde, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylaminomethyl-phenyl)-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of (2-Cyclohexylaminomethyl-phenyl)-methanol exhibit notable anticancer properties. For instance, compounds synthesized from similar structures have shown efficacy against breast cancer cell lines, such as MCF-7. These compounds demonstrated IC50 values lower than those of standard treatments like curcumin and methotrexate, indicating a higher potency in inhibiting cancer cell proliferation .

Mechanism of Action
The mechanism underlying the anticancer activity is often attributed to the ability of these compounds to interact with specific molecular targets involved in cancer progression. For example, docking studies have revealed strong binding affinities with HER2 Tyrosine Kinase, a critical target in certain breast cancers .

Neuropharmacology

Analgesic Properties
this compound has been investigated for its analgesic effects, particularly in models of inflammatory pain. Studies have shown that similar compounds can significantly reduce pain responses without the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests potential for developing safer analgesics.

Immunomodulation

Potential as an Immunomodulator
Recent patents have indicated that derivatives of this compound may function as immunomodulators. These compounds could enhance or suppress immune responses, making them candidates for treating autoimmune diseases or enhancing vaccine efficacy .

Synthesis and Derivative Development

The synthesis of this compound involves various methodologies that can be adapted to create derivatives with enhanced properties. The Mannich reaction is one such method that facilitates the formation of this compound from phenolic precursors and cyclohexylamine .

Table 1: Summary of Applications and Findings

Application AreaFindingsReferences
Anticancer ActivityHigher potency against MCF-7 cells compared to curcumin and methotrexate
Analgesic PropertiesSignificant reduction in pain responses without gastrointestinal side effects
ImmunomodulationPotential candidates for treating autoimmune diseases
Synthesis MethodsEffective synthesis through Mannich reaction and other methodologies

Case Studies

Case Study 1: Anticancer Efficacy
A study investigating a series of curcumin analogues including this compound derivatives found that these compounds exhibited strong anticancer activity against MCF-7 cells, with some achieving IC50 values significantly lower than conventional treatments .

Case Study 2: Pain Management
In a preclinical model assessing the analgesic effects of related compounds, significant pain relief was observed without the adverse effects typically seen with NSAIDs. This highlights the therapeutic potential of this compound derivatives in pain management strategies .

Mechanism of Action

The mechanism by which (2-Cyclohexylaminomethyl-phenyl)-methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Cycloalkyl Groups

(a) (2-((3-Methylcyclopentyl)amino)phenyl)methanol (CAS 1343599-27-8)

  • Structure: Features a cyclopentyl ring substituted with a methyl group at the 3-position, linked via an amine to the phenylmethanol backbone.
  • Key Difference: The smaller cyclopentyl ring (vs.

(b) (2-2-Dimethylcyclohexyl)methanol (CAS 81980-07-6)

  • Structure : A cyclohexane ring with two methyl groups at the 2-position and a hydroxymethyl group.

Analogues with Varied Phenyl Substituents

(a) (2-Ethynyl-5-methoxyphenyl)methanol (CAS 767-91-9)

  • Structure : Ethynyl (-C≡CH) and methoxy (-OCH₃) groups on the phenyl ring.
  • Key Difference : The electron-rich methoxy group and linear ethynyl moiety increase aromatic reactivity, favoring electrophilic substitution or click chemistry applications .

(b) (2-Amino-3-methylphenyl)methanol (CAS 273749-25-0)

  • Structure: Amino (-NH₂) and methyl (-CH₃) groups on the phenyl ring.

Compounds with Alternative Functional Groups

(a) Benzilic Acid (CAS 76-93-7)

  • Structure : Diphenylacetic acid with a hydroxyl group.
  • Key Difference : The carboxylic acid (-COOH) group confers acidity (pKa ~3) and chelating properties, contrasting with the neutral hydroxymethyl group in the target compound .

(b) 2-(Ethylmethylamino)ethanol (CAS 2893-43-8)

  • Structure: Ethanolamine derivative with ethyl and methyl substituents on the amine.
  • Key Difference : The absence of an aromatic ring limits π-π interactions but increases flexibility, making it suitable as a surfactant or corrosion inhibitor .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Key Structural Features Hypothesized Properties/Applications
(2-Cyclohexylaminomethyl-phenyl)-methanol Not explicitly listed C₁₄H₂₁NO Cyclohexylamine, phenylmethanol Pharmaceutical intermediate
(2-((3-Methylcyclopentyl)amino)phenyl)methanol 1343599-27-8 C₁₃H₁₉NO Methylcyclopentylamine, phenylmethanol Enhanced solubility due to smaller ring
(2-2-Dimethylcyclohexyl)methanol 81980-07-6 C₉H₁₈O Dimethylcyclohexane, hydroxymethyl Solvent/fragrance component
(2-Ethynyl-5-methoxyphenyl)methanol 767-91-9 C₁₀H₁₀O₂ Ethynyl, methoxy, hydroxymethyl Click chemistry substrate
Benzilic Acid 76-93-7 C₁₄H₁₂O₃ Diphenylacetic acid, hydroxyl Metal chelator, pharmaceutical precursor

Research Implications and Limitations

While structural comparisons highlight functional group influences on reactivity and solubility, empirical data (e.g., melting points, logP values) are absent for the target compound. Further studies are needed to:

Characterize physicochemical properties (e.g., via HPLC or NMR).

Evaluate biological activity in pharmacological assays.

Biological Activity

Overview

(2-Cyclohexylaminomethyl-phenyl)-methanol, also known as this compound hydrochloride, is a chemical compound with the molecular formula C14_{14}H21_{21}NO·HCl and a molecular weight of 255.78 g/mol. Its structure combines cyclohexylamine and phenylmethanol, providing unique properties that can influence its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential applications in medicine and research.

The synthesis of this compound typically involves the reaction of cyclohexylamine with benzaldehyde, followed by reduction to form the alcohol derivative. Common reducing agents include sodium borohydride or lithium aluminum hydride. The hydrochloride salt is formed during this process, enhancing the compound's solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets through:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors may influence neurological functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For example:

  • Cytotoxicity : The compound has been tested for cytotoxic effects on various cell lines. In one study, it showed a dose-dependent inhibition of cell proliferation at concentrations ranging from 1 to 10 µM.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic processes, demonstrating an IC50_{50} value of approximately 19 nM against target enzymes in certain assays .

In Vivo Studies

Limited in vivo studies have explored the therapeutic potential of this compound. Preliminary findings suggest:

  • Anti-inflammatory Effects : Animal models have indicated potential anti-inflammatory properties, although further research is needed to confirm these effects.
  • Neuroprotective Potential : Some studies propose that the compound may offer neuroprotective benefits by modulating neurotransmitter systems.

Comparative Analysis

To better understand the significance of this compound within the context of similar compounds, a comparative analysis is useful:

Compound NameStructure TypeBiological Activity
This compoundAmine-Alcohol HybridEnzyme inhibition, cytotoxicity
CyclohexylamineAliphatic AmineIntermediate in synthesis
PhenylmethanolAromatic AlcoholSolvent, reagent

This table highlights how this compound's unique structure allows it to participate in diverse chemical reactions while exhibiting notable biological activities.

Case Studies

  • Case Study on Cytotoxicity :
    A study evaluated the cytotoxic effects of this compound on human foreskin fibroblasts (HFF). Results indicated a significant reduction in cell viability at concentrations above 5 µM, suggesting potential for further exploration in cancer treatment contexts .
  • Case Study on Enzyme Interaction :
    Research focused on the interaction of this compound with specific metabolic enzymes revealed substantial inhibition rates, indicating its potential as a lead compound for drug development targeting metabolic disorders .

Properties

CAS No.

436099-68-2

Molecular Formula

C14H22NO+

Molecular Weight

220.33 g/mol

IUPAC Name

cyclohexyl-[[2-(hydroxymethyl)phenyl]methyl]azanium

InChI

InChI=1S/C14H21NO/c16-11-13-7-5-4-6-12(13)10-15-14-8-2-1-3-9-14/h4-7,14-16H,1-3,8-11H2/p+1

InChI Key

GECMHKWBEHHGMQ-UHFFFAOYSA-O

SMILES

C1CCC(CC1)NCC2=CC=CC=C2CO

Canonical SMILES

C1CCC(CC1)[NH2+]CC2=CC=CC=C2CO

solubility

not available

Origin of Product

United States

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